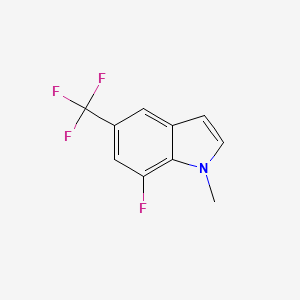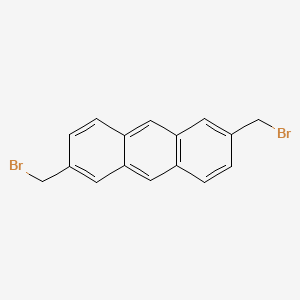
7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-1-methyl-5-(trifluoromethyl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of fluorine and trifluoromethyl groups in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of a suitable indole precursor, followed by selective fluorination and methylation.
Indole Precursor Preparation: The initial step often involves the formation of an indole core through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methylation: Methylation at the 1-position is typically carried out using methyl iodide (CH₃I) in the presence of a strong base like potassium carbonate (K₂CO₃).
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyltrimethylsilane (TMSCF₃) under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. These methods allow for better control over reaction parameters and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluorine or trifluoromethyl groups, potentially leading to defluorinated or demethylated products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of this compound with reduced fluorine content.
Substitution: Formation of derivatives with various functional groups replacing the fluorine or trifluoromethyl groups.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Biology:
Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic purposes.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, aiding in the study of biochemical pathways.
Medicine:
Drug Development: Explored as a lead compound in the development of pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Therapeutic Agents: Studied for its efficacy in treating various diseases, including neurological disorders and infectious diseases.
Industry:
Material Science: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Agriculture: Investigated for its potential use in agrochemicals, enhancing crop protection and yield.
Mecanismo De Acción
The mechanism of action of 7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.
Comparación Con Compuestos Similares
1-Methyl-1H-indole: Lacks the fluorine and trifluoromethyl groups, resulting in different chemical and biological properties.
7-Fluoro-1H-indole: Similar structure but without the methyl and trifluoromethyl groups, leading to variations in reactivity and applications.
5-Trifluoromethyl-1H-indole: Contains the trifluoromethyl group but lacks the fluorine and methyl groups, affecting its overall behavior.
Uniqueness: 7-Fluoro-1-methyl-5-(trifluoromethyl)-1H-indole stands out due to the combined presence of fluorine, methyl, and trifluoromethyl groups. This unique combination imparts enhanced stability, reactivity, and biological activity, making it a versatile compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H7F4N |
|---|---|
Peso molecular |
217.16 g/mol |
Nombre IUPAC |
7-fluoro-1-methyl-5-(trifluoromethyl)indole |
InChI |
InChI=1S/C10H7F4N/c1-15-3-2-6-4-7(10(12,13)14)5-8(11)9(6)15/h2-5H,1H3 |
Clave InChI |
SEAWDZZINOEUCS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=CC(=CC(=C21)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine](/img/structure/B12097259.png)
![8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]-](/img/structure/B12097263.png)

![2,4,6,9,11-Pentaoxatricyclo[6.4.0.0(3.7)]dodecan-12-methanol, 5,5-dimethyl-10-phenyl-](/img/structure/B12097265.png)

![N-[9-[6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide](/img/structure/B12097270.png)


![5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12097289.png)

![Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12097301.png)
![6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12097317.png)
![trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12097324.png)

